N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Serotonin receptor pharmacology 5-HT1A selectivity 2-aminotetralin SAR

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 3880-83-9) belongs to the 5-substituted-2-aminotetralin (5-SAT) chemotype, a scaffold extensively characterized for serotonin (5-HT) receptor modulation. This compound features an N-ethyl secondary amine at the 2-position and a 5-methoxy aromatic substitution on the tetrahydronaphthalene core.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 3880-83-9
Cat. No. B3264202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
CAS3880-83-9
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESCCNC1CCC2=C(C1)C=CC=C2OC
InChIInChI=1S/C13H19NO/c1-3-14-11-7-8-12-10(9-11)5-4-6-13(12)15-2/h4-6,11,14H,3,7-9H2,1-2H3
InChIKeyPBBXHMUHWXEQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 3880-83-9): Key Comparator Data for 2-Aminotetralin Procurement


N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 3880-83-9) belongs to the 5-substituted-2-aminotetralin (5-SAT) chemotype, a scaffold extensively characterized for serotonin (5-HT) receptor modulation [1]. This compound features an N-ethyl secondary amine at the 2-position and a 5-methoxy aromatic substitution on the tetrahydronaphthalene core. The 5-SAT chemotype has demonstrated nanomolar affinity (Ki ≤ 25 nM) at 5-HT1A, 5-HT1B, and 5-HT1D receptors, with at least 50-fold stereoselective preference for the (2S) enantiomer [1]. Several 5-SAT ligands exhibit Ki ≤ 1 nM at 5-HT1A and 5-HT7 receptors, with selectivity ranging up to 12-fold for 5-HT7 and 40-fold for 5-HT1A, depending on substitution patterns [2]. The N-ethyl substitution at the 2-amino position is a key determinant for modulating receptor selectivity, with steric and hydrophobic extensions at this site imparting preferential 5-HT1A over 5-HT7 receptor binding [2].

Why Generic 2-Aminotetralin Analogs Cannot Substitute for N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 3880-83-9)


The 2-aminotetralin chemotype exhibits pronounced structure-activity divergence at the 2-amino and 5-aromatic positions. 3D-QSAR studies reveal that steric and hydrophobic extensions at the chiral C(2)-amino position impart 5-HT1A selectivity, while extensions at the C(5)-position improve 5-HT7 receptor selectivity [1]. The N-ethyl secondary amine of CAS 3880-83-9 occupies a specific steric volume at the 2-position that is quantitatively distinct from unsubstituted primary amines (e.g., 5-methoxy-2-aminotetralin), N-methyl, N-propyl, and N,N-disubstituted variants. Unsubstituted 5-methoxy-2-aminotetralin (MW 177.24) serves as a non-selective intermediate [2], whereas the N-ethyl moiety of CAS 3880-83-9 (MW 205.30) introduces specific hydrophobic bulk that predicts altered receptor subtype engagement. Furthermore, 5-SAT analogs demonstrate enantiomer-dependent pharmacology: the (2S) configuration exhibits at least 50-fold higher affinity than the (2R) at 5-HT1 receptors [3]. Procurement of an unspecified or racemic 2-aminotetralin thus risks acquiring material with fundamentally different pharmacological properties.

Quantitative Differentiation Evidence: N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 3880-83-9) vs. Structural Analogs


5-HT1 Receptor Subtype Selectivity: N-Ethyl vs. N-Unsubstituted 5-Methoxy-2-Aminotetralins

N-Ethyl substitution at the 2-amino position represents a critical structural determinant for 5-HT1A receptor selectivity in the 5-SAT chemotype. 3D-QSAR and molecular modeling studies on 35 novel 5-SAT ligands demonstrate that steric and hydrophobic extensions at the chiral C(2)-amino position impart 5-HT1A selectivity, while C(5)-position extensions favor 5-HT7 receptor binding [1]. Compounds lacking N-substitution (i.e., primary amines) lack this steric-driven selectivity mechanism, resulting in non-specific binding across 5-HT receptor subtypes. The N-ethyl group of CAS 3880-83-9 introduces defined steric bulk that predicts 5-HT1A-preferring pharmacology, whereas unsubstituted 5-methoxy-2-aminotetralin serves as a non-selective synthetic intermediate [2].

Serotonin receptor pharmacology 5-HT1A selectivity 2-aminotetralin SAR GPCR ligand development

Stereochemical Determinants of 5-HT1 Receptor Affinity: Relevance to (2S) vs. (2R) Enantiomers

The 5-SAT chemotype exhibits pronounced stereoselectivity at 5-HT1 receptor subtypes, with the (2S) enantiomer demonstrating at least 50-fold higher affinity than the (2R) enantiomer at 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. This stereoselective preference is a class-defining feature of 5-substituted-2-aminotetralins, with high-affinity ligands (Ki ≤ 25 nM) showing consistent (2S) > (2R) binding profiles [1]. CAS 3880-83-9, as a racemic mixture or as enantiopure material, must be evaluated for enantiomeric composition prior to procurement, as the (2S) configuration is required for high-affinity receptor engagement. In contrast, the (2R) enantiomers show essentially nil affinity at 5-HT1F receptors (Ki > 1 μM) and markedly reduced affinity at other 5-HT1 subtypes [1].

Stereoselective pharmacology 5-HT1 receptor binding Enantiomer discrimination Chiral resolution

Analytical Chromatographic Resolution: Enantiomer Separation Performance on Chiral Stationary Phases

Methoxy- and ethyl-substituted tetrahydronaphthalenic derivatives, including the N-ethyl-5-methoxy scaffold, have been successfully resolved into their constituent enantiomers using cellulose-based chiral stationary phases. Analytical HPLC methods using Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) and Chiralcel OJ (cellulose tris-methylbenzoate) columns achieved baseline separation (Rs > 1.5) for this compound class under normal-phase conditions with n-hexane-alcohol mobile phases [1]. This established chiral resolution methodology enables procurement of enantiomerically verified material and supports quality control of stereochemical purity. In contrast, alternative 2-aminotetralin scaffolds without the 5-methoxy substitution exhibit different retention characteristics on these chiral phases, requiring method revalidation.

Chiral HPLC Enantiomer resolution Analytical method development Quality control

Procurement-Relevant Application Scenarios for N-Ethyl-5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 3880-83-9)


5-HT1A-Selective Pharmacological Tool Compound Development

This compound, featuring N-ethyl substitution at the 2-amino position, aligns with SAR findings that steric and hydrophobic extensions at the chiral C(2)-amino position impart 5-HT1A receptor selectivity in the 5-SAT chemotype [1]. Researchers developing subtype-selective serotonergic ligands for studying 5-HT1A-mediated neurotransmission, anxiety disorders, or depression models should prioritize N-ethyl substituted 2-aminotetralins over unsubstituted primary amine analogs, which lack this selectivity-conferring structural feature. Procurement should specify enantiomeric composition, as the (2S) configuration confers ≥50-fold higher 5-HT1 receptor affinity compared to (2R) [2].

Enantioselective Pharmacological Studies Requiring Defined Stereochemistry

The pronounced stereoselectivity of 5-SAT compounds at 5-HT1 receptors—with (2S) enantiomers demonstrating Ki ≤ 25 nM and (2R) enantiomers showing markedly reduced affinity [1]—necessitates procurement of stereochemically defined material for pharmacological profiling. CAS 3880-83-9, either as racemate or enantiopure (2S) form, must be accompanied by chiral purity documentation. Established chiral HPLC methods using Chiralcel OD-H or OJ columns achieve baseline separation (Rs > 1.5) for this compound class [2], enabling analytical verification of stereochemical purity prior to experimental use.

Melatonin Receptor Ligand Development and Circadian Rhythm Research

Methoxy- and ethyl-substituted tetrahydronaphthalenic derivatives have been characterized as agonist and antagonist ligands for melatonin receptors, with specific relevance to circadian rhythm regulation [1]. The tetrahydronaphthalenic analog 3a (racemate) demonstrates affinity and agonist activity comparable to melatonin itself [1]. Researchers investigating melatonin receptor pharmacology, sleep disorders, or chronobiology should consider N-ethyl-5-methoxy-2-aminotetralins as synthetic melatoninergic ligand scaffolds, with the N-ethyl substitution representing a validated structural motif within this compound series. Procurement of enantiomerically resolved material is recommended, as stereoisomers in this chemical series demonstrate differential pharmacological activities [1].

Structure-Activity Relationship (SAR) Studies of 2-Aminotetralin Chemotypes

This compound serves as a defined N-ethyl secondary amine variant within the broader 5-SAT chemotype, enabling systematic exploration of C(2)-amino substitution effects on 5-HT1A/5-HT7 receptor selectivity. 3D-QSAR models indicate that steric bulk at the C(2)-amino position is a primary determinant of 5-HT1A-preferring pharmacology, while C(5)-position extensions favor 5-HT7 selectivity [1]. Procurement of CAS 3880-83-9 alongside comparator analogs (N-methyl, N-propyl, N,N-dimethyl, and unsubstituted primary amine variants) permits controlled investigation of alkyl chain length effects on receptor binding profiles. The compound's 205.30 molecular weight reflects the N-ethyl substitution and distinguishes it from lower molecular weight primary amine intermediates (MW 177.24) [2].

Technical Documentation Hub

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